molecular formula C14H16N2O3S B5912022 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide

4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5912022
M. Wt: 292.36 g/mol
InChI Key: VPIRQNZWLUYGDZ-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide, also known as MEFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide is still not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response and have been linked to the development of various diseases.
Biochemical and Physiological Effects:
4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in various cell types. 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has also been shown to increase the levels of various antioxidants, such as glutathione and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide is its low toxicity and high solubility in organic solvents. This makes it an ideal compound for use in cell culture experiments. However, 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has some limitations, such as its poor water solubility and stability. It also has a short half-life, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for research on 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and its effects on the brain. Another area of interest is its potential use in the treatment of cancer. Studies have shown that 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has anti-cancer properties, but more research is needed to understand its effects on different types of cancer. Finally, more research is needed to optimize the synthesis method of 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide and improve its stability and water solubility.
Conclusion:
In conclusion, 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide is a promising compound that has shown potential applications in various fields of scientific research. It has anti-inflammatory, antioxidant, and anti-cancer properties and has been studied for its potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and its effects on different types of diseases.

Synthesis Methods

The synthesis of 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide involves the reaction of 4-methylbenzenesulfonyl hydrazide with 5-methyl-2-furaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in most organic solvents.

Scientific Research Applications

4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. 4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-4-7-13(8-5-10)20(17,18)16-15-12(3)14-9-6-11(2)19-14/h4-9,16H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIRQNZWLUYGDZ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide

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